molecular formula C7H14Cl2N4O B2998648 [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride CAS No. 1989671-50-2

[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

Cat. No.: B2998648
CAS No.: 1989671-50-2
M. Wt: 241.12
InChI Key: OMGIPQSFSBFGRQ-UHFFFAOYSA-N
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Description

[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride: is a chemical compound that features a triazole ring substituted with an oxolane group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the oxolane and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions, such as using a base like sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reagent concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro form or reduce any oxidized derivatives back to the original compound.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the oxolane or methanamine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with certain enzymes, making it a useful tool for probing biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound can be used as a precursor for manufacturing pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

  • [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanol
  • [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methylamine
  • [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methyl chloride

Uniqueness: Compared to similar compounds, [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments or formulations requiring high solubility.

Properties

IUPAC Name

[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c8-3-6-9-7(11-10-6)5-1-2-12-4-5;;/h5H,1-4,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGIPQSFSBFGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NNC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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